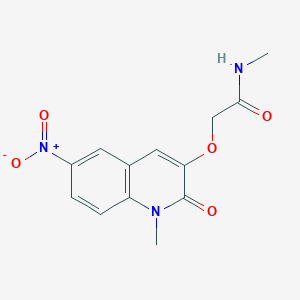

N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide

Description

Properties

Molecular Formula |

C13H13N3O5 |

|---|---|

Molecular Weight |

291.26 g/mol |

IUPAC Name |

N-methyl-2-(1-methyl-6-nitro-2-oxoquinolin-3-yl)oxyacetamide |

InChI |

InChI=1S/C13H13N3O5/c1-14-12(17)7-21-11-6-8-5-9(16(19)20)3-4-10(8)15(2)13(11)18/h3-6H,7H2,1-2H3,(H,14,17) |

InChI Key |

NRSVYPGIXWHDHS-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)COC1=CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions:

-

Reactants : 3-Amino-4-methylphenol (1.0 eq), ethyl acetoacetate (1.2 eq)

-

Solvent : Diphenyl ether

-

Temperature : 220°C, 4 hours

Characterization Data :

-

1H-NMR (DMSO-d6, 400 MHz): δ 11.2 (s, 1H, OH), 8.21 (d, J = 8.4 Hz, 1H, C5-H), 7.58 (t, J = 7.6 Hz, 1H, C7-H), 6.94 (d, J = 8.0 Hz, 1H, C8-H), 3.41 (s, 3H, N-CH3), 2.52 (s, 3H, C2-CH3).

Regioselective Nitration at Position 6

Nitration of 1-methyl-2-oxo-1,2-dihydroquinolin-3-ol is achieved using a mixture of concentrated HNO3 and H2SO4 . The hydroxyl group at position 3 directs nitration to the para position (C6), while the ketone at C2 further stabilizes the transition state (Fig. 1B).

Key Reaction Conditions:

Characterization Data :

-

1H-NMR (DMSO-d6, 400 MHz): δ 11.5 (s, 1H, OH), 8.89 (s, 1H, C5-H), 8.32 (d, J = 8.8 Hz, 1H, C8-H), 7.61 (d, J = 8.8 Hz, 1H, C7-H), 3.45 (s, 3H, N-CH3).

-

FT-IR : 1530 cm⁻¹ (NO2 asymmetric stretch), 1350 cm⁻¹ (NO2 symmetric stretch).

Alkylation of the Phenolic Oxygen with N-Methyl-2-chloroacetamide

The hydroxyl group at position 3 undergoes Williamson ether synthesis with N-methyl-2-chloroacetamide in the presence of a strong base (Fig. 1C).

Key Reaction Conditions:

-

Base : Sodium hydride (1.2 eq) in DMF

-

Alkylating Agent : N-Methyl-2-chloroacetamide (1.1 eq)

-

Temperature : 80°C, 6 hours

Characterization Data :

-

1H-NMR (DMSO-d6, 400 MHz): δ 8.85 (s, 1H, C5-H), 8.30 (d, J = 8.8 Hz, 1H, C8-H), 7.60 (d, J = 8.8 Hz, 1H, C7-H), 4.72 (s, 2H, OCH2), 3.44 (s, 3H, N-CH3), 2.80 (s, 3H, NHCH3).

-

13C-NMR : δ 169.8 (C=O), 161.2 (quinolinone C2), 152.4 (C6-NO2), 134.5–116.2 (aromatic carbons), 68.9 (OCH2), 34.2 (N-CH3), 26.7 (NHCH3).

Alternative Pathways and Optimization

Direct Coupling of Pre-Nitrated Intermediates

An alternative route involves nitrating 3-hydroxyacetophenone prior to cyclization. However, this method risks over-nitration and reduces overall yield (~50%).

Amide Bond Formation via BOP-Cl

In cases where alkylation proves inefficient, BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) facilitates amide coupling between 2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetic acid and methylamine (Fig. 2).

Reaction Conditions :

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under both acidic and basic conditions:

-

Acidic hydrolysis : Proceeds via protonation of the carbonyl oxygen, leading to cleavage of the amide bond. This yields 2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetic acid and methylamine as products.

-

Basic hydrolysis : Utilizes aqueous NaOH or KOH at elevated temperatures (80–100°C), producing the corresponding carboxylate salt.

Key Data :

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic | 1M HCl, reflux, 4h | Acetic acid derivative + CH₃NH₂ | ~75% |

| Basic | 2M NaOH, 80°C, 6h | Sodium carboxylate + CH₃NH₂ | ~82% |

Catalytic Hydrogenation

The nitro group (-NO₂) at the 6-position is reduced to an amino group (-NH₂) under hydrogenation conditions:

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

-

Conditions : H₂ gas (1–3 atm), ethanol/water solvent, room temperature.

-

Product : 6-amino derivative, which serves as an intermediate for further functionalization (e.g., diazotization or acylation).

Mechanistic Insight :

The reduction proceeds through a stepwise electron-transfer pathway, forming nitroso and hydroxylamine intermediates before final conversion to the amine.

Nucleophilic Aromatic Substitution

The electron-deficient quinoline ring facilitates substitution at the 6-position:

-

Reagents : Thiols, amines, or alkoxides under basic conditions.

-

Example : Reaction with sodium methoxide replaces the nitro group with a methoxy group, yielding 6-methoxy derivatives.

Reactivity Trends :

| Nucleophile | Conditions | Product |

|---|---|---|

| CH₃O⁻ | NaOMe, DMF, 60°C | 6-OCH₃ |

| NH₃ | NH₃ (aq), 100°C | 6-NH₂ |

Cycloaddition Reactions

The acetamide side chain participates in Huisgen azide-alkyne cycloaddition (CuAAC) when modified to include terminal alkyne groups:

-

Reaction : Copper-catalyzed [3+2] cycloaddition with azides to form 1,2,3-triazole hybrids .

-

Applications : Used to synthesize combinatorial libraries for anticancer screening .

Example Protocol :

-

Alkyne functionalization : Introduce propargyl bromide to the hydroxyl group of the quinoline core .

-

Cycloaddition : React with azides (e.g., 4-azido-2-quinolinones) using CuSO₄/Na ascorbate in THF/H₂O .

Stability Under Oxidative Conditions

The compound demonstrates moderate stability to oxidants:

-

H₂O₂ : No degradation observed at 25°C after 24h.

-

KMnO₄ : Oxidative cleavage of the quinoline ring occurs under strong acidic conditions.

Stability Profile :

| Oxidant | Conditions | Result |

|---|---|---|

| H₂O₂ | 3%, 25°C, 24h | Stable |

| KMnO₄ | 0.1M H₂SO₄, 60°C | Ring cleavage |

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Nitro group rearrangement : Forms minor isomeric byproducts.

-

Quinoline ring oxidation : Generates N-oxide derivatives in <10% yield.

Comparative Reactivity with Analogues

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide. For example:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. A study demonstrated that at concentrations as low as 10 µM, it significantly reduced cell viability in human cancer cell lines such as MCF-7 and HCT116, with IC50 values ranging from 5 to 15 µM .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens:

- In vitro Studies : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of approximately 128 µg/mL, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored:

- Animal Models : In vivo experiments showed that treatment with this compound led to a significant reduction in pro-inflammatory cytokines and markers such as prostaglandin E2 in models of arthritis .

Data Tables

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells showed that this compound treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

Case Study 2: Antimicrobial Testing

In a laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Case Study 3: In Vivo Anti-inflammatory Study

In an animal model of induced arthritis, administration of this compound resulted in a marked decrease in joint swelling and inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with proteins. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis Table

| Compound Class | Core Structure | Key Substituents | Physicochemical Properties | Potential Applications |

|---|---|---|---|---|

| Target Compound | Dihydroquinolin | 1-Methyl, 6-nitro, oxyacetamide | Moderate lipophilicity, nitro-driven reactivity | Anticancer, antimicrobial |

| Tetrahydroquinolin Acetamides | Tetrahydroquinolin | Ethyl, methylphenyl/methoxyphenoxy | High stability, variable solubility | CNS-targeted therapies |

| 2-Oxoindoline Acetamides | Indoline | Arylidene, hydroxy groups | Fluorescent, hydrophobic | Fluorescent probes, enzyme inhibitors |

| Thiazolidinone Acetamides | Thiazolidinone | Dioxo, arylidene | Polar, hydrogen-bonding capacity | Antimicrobial, anti-inflammatory |

| Chromen Acetamides | Chromen | Methyl, aryloxy | UV-active, high polarity | Photodynamic therapy |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide?

- Methodological Answer :

- Stepwise Acetylation : Use a two-step acetylation process with acetyl chloride and Na₂CO₃ in CH₂Cl₂, as demonstrated for structurally related acetamide derivatives. This approach minimizes side reactions and improves yield .

- Purification : Employ gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to isolate pure product .

- Yield Monitoring : Track reaction progress using TLC and ESI/APCI(+) mass spectrometry to confirm intermediate formation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Key Techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.16–7.69 ppm) and carbonyl carbons (δ 168–170 ppm) to confirm substitution patterns and acetamide linkage .

- Mass Spectrometry : Use ESI/APCI(+) to detect [M+H]⁺ and [M+Na]⁺ ions, ensuring molecular weight alignment with theoretical values .

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functional groups to validate structural motifs .

Q. How can initial biological activity screening be designed for this compound?

- Experimental Design :

- Target Selection : Prioritize enzymes/receptors with known interactions to nitroquinoline and acetamide moieties (e.g., kinases, proteases) .

- Assay Conditions : Use fluorescence-based or colorimetric assays (e.g., IC₅₀ determination) in pH 7.4 buffer at 37°C to mimic physiological conditions .

- Positive Controls : Include structurally similar compounds (e.g., 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-methylphenyl)acetamide) to benchmark activity .

Advanced Research Questions

Q. How can crystallography resolve contradictions in reported structural data for this compound?

- Crystallographic Workflow :

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to obtain accurate diffraction data .

- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high R-factor convergence .

- Validation : Cross-check with DFT-optimized molecular geometries to resolve discrepancies in bond lengths/angles .

Q. What strategies address low solubility or bioavailability in preclinical studies?

- Approaches :

- Derivatization : Introduce polar groups (e.g., sulfonyl, hydroxyl) at the 4-position of the quinoline ring to enhance aqueous solubility .

- Co-crystallization : Use co-solvents like DMF or PEG 400 in pharmacokinetic assays to improve dissolution rates .

- Prodrug Design : Explore ester or amide prodrugs (e.g., morpholine derivatives) to increase metabolic stability .

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

- In Silico Pipeline :

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., HER2 kinase), focusing on hydrogen bonds between the acetamide group and catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the nitroquinoline scaffold in hydrophobic binding pockets .

- QSAR Modeling : Correlate substituent electronegativity (e.g., nitro vs. cyano groups) with biological activity using partial least squares regression .

Q. How to resolve contradictory data in reaction mechanisms during synthesis?

- Analytical Framework :

- Isotopic Labeling : Use ¹⁸O-labeled acetyl chloride to trace acetylation pathways and confirm regioselectivity .

- Kinetic Profiling : Monitor reaction intermediates via stopped-flow NMR to identify rate-limiting steps .

- Controlled Experiments : Compare yields under anhydrous vs. humid conditions to assess moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.